2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCXDGNSNVUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332454 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52578-11-7 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Using 4-Chlorophenylacetic Acid and 4-Methoxybenzene Derivatives
This classical method involves the acylation of anisole (4-methoxybenzene) with 4-chlorophenylacetic acid derivatives under Friedel-Crafts conditions, often employing trifluoromethanesulfonic anhydride (triflic anhydride) as an activating agent in dichloromethane solvent.
- 4-Chlorophenylacetic acid is reacted with 4-methoxybenzene in dry dichloromethane.
- The reaction mixture is cooled in an ice bath.
- Triflic anhydride is added dropwise to activate the acid for acylation.
- The mixture is stirred overnight to complete the reaction.
- Workup involves quenching with saturated aqueous bicarbonate, extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Solvent | Dry dichloromethane (DCM) |
| Activating agent | Trifluoromethanesulfonic anhydride |
| Temperature | Ice bath cooling initially |
| Reaction time | Overnight stirring |
| Yield | Up to 90-94% |
This method provides a high yield of the target ethanone compound with good purity.
Synthesis via Acyl Chloride Intermediate and Organolithium Reagents
An alternative approach involves converting 4-chlorophenylacetic acid to its acyl chloride derivative using oxalyl chloride, followed by reaction with organolithium reagents or aromatic compounds to form the ketone.
- 4-Chlorophenylacetic acid is treated with oxalyl chloride to form the corresponding acyl chloride.
- The acyl chloride is reacted with 4-methoxyphenyl lithium or related nucleophiles at low temperature (-78°C) to yield the ketone.
- The reaction is quenched and purified to isolate the product.
This method allows for controlled reaction conditions and can be adapted for scale-up, though it requires careful handling of reactive intermediates.
Condensation of 4-Methoxyacetophenone with 4-Chlorobenzyl Derivatives
Another synthetic route involves the condensation of 4-methoxyacetophenone with 4-chlorobenzyl halides or derivatives under basic or catalytic conditions to form the ethanone structure.
- This method may involve the use of bases such as lithium hexamethyldisilazide (LiHMDS) for enolate formation.
- Alkylation with 4-chlorobenzyl halides follows.
- Subsequent workup and purification yield the target compound.
This approach is useful for introducing substituents selectively and can be optimized for stereoselectivity if chiral auxiliaries are employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural features. For example, the presence of the chlorophenyl and methoxyphenyl groups can influence its binding affinity to certain enzymes or receptors, thereby affecting biochemical pathways.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone
- Molecular Formula: C₁₅H₁₂ClNO₃
- Molecular Weight : 289.72 g/mol
- Key Features: Addition of a hydroxyimino (-NOH) group at the ketone position.
- Impact: The hydroxyimino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the parent compound. Alters tautomeric equilibria and reactivity in nucleophilic addition reactions .
2-Chloro-1-(4-methoxyphenyl)ethanone
- Molecular Formula : C₉H₉ClO₂
- Molecular Weight : 184.62 g/mol
- Key Features: Chloro substituent on the ethanone chain instead of a 4-chlorophenyl ring.
- Impact :
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- Molecular Formula : C₁₄H₁₁ClO₃
- Molecular Weight : 262.69 g/mol
- Key Features : Dihydroxy groups on the phenyl ring.
- Impact: Increased acidity (pKa ~8–10) due to phenolic -OH groups. Enhanced antioxidant activity and solubility in aqueous media .
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- Molecular Formula : C₁₅H₁₃ClO₄
- Molecular Weight : 292.72 g/mol
- Key Features : Additional hydroxyl groups at positions 2 and 4 on the chlorophenyl ring.
- Higher thermal stability (melting point >200°C) compared to mono-hydroxy analogs .
JWH-206 (2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone)
- Molecular Formula: C₂₁H₂₂ClNO
- Molecular Weight : 339.86 g/mol
- Key Features : Indole ring substituted with a pentyl chain.
- Impact: Binds to cannabinoid receptors (CB1/CB2) due to the indole scaffold. Prolonged metabolic half-life due to lipophilic pentyl group .
Research Implications
- Pharmaceutical Applications : Thiazolo-triazole derivatives (e.g., compound 8a in ) show promise as antifungal agents, while JWH-206’s indole scaffold is valuable in neuropharmacology .
- Material Science: Hydroxyimino derivatives may serve as ligands in coordination chemistry due to their tautomeric flexibility .
- Environmental Chemistry : Dihydroxy analogs could act as eco-friendly antioxidants or metal scavengers .
Biological Activity
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of natural products known for their potential therapeutic applications, including their role as chemotherapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15ClO2
- Molecular Weight : 288.75 g/mol
The compound features a chlorophenyl group and a methoxyphenyl group, which are crucial for its biological activity. The presence of these substituents influences its interactions with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
-
Case Studies :
- A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against breast cancer (MCF7) and prostate cancer (PC3) cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity.
- Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
-
Research Findings :
- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, which is comparable to conventional antibiotics .
Antioxidant Activity
The antioxidant properties of chalcones are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.
- Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds.
- Findings : Studies indicated that this compound exhibited significant DPPH radical scavenging activity with an IC50 value of approximately 25 µg/mL, suggesting its potential role as an antioxidant agent .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM or µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 (breast cancer) | 5-15 | Induction of apoptosis |
| PC3 (prostate cancer) | 5-15 | Induction of apoptosis | |
| Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membranes |
| Escherichia coli | 32-128 µg/mL | Inhibition of nucleic acids | |
| Antioxidant | - | ~25 µg/mL | Radical scavenging |
Q & A
Q. What analytical techniques determine enantiomeric purity when chiral centers are introduced into derivatives?
- Methodological Answer :
- Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and UV detection to resolve enantiomers.
- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess (ee) quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
